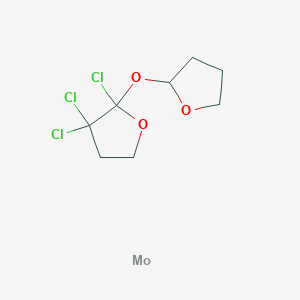
Molybdenum;2,3,3-trichloro-2-(oxolan-2-yloxy)oxolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molybdenum;2,3,3-trichloro-2-(oxolan-2-yloxy)oxolane is a chemical compound with the molecular formula C7H9Cl3MoO3 It is known for its unique structure, which includes a molybdenum atom coordinated with a trichloro-substituted oxolane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of molybdenum;2,3,3-trichloro-2-(oxolan-2-yloxy)oxolane typically involves the reaction of molybdenum trioxide with 2,3,3-trichloro-2-(oxolan-2-yloxy)oxolane under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is usually performed at elevated temperatures to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound may involve a continuous flow process where the reactants are fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Molybdenum;2,3,3-trichloro-2-(oxolan-2-yloxy)oxolane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state molybdenum compounds.
Reduction: It can be reduced to lower oxidation state molybdenum compounds.
Substitution: The trichloro groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out in solvents such as dichloromethane or acetonitrile, and may require catalysts to proceed efficiently.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield molybdenum(VI) compounds, while reduction may produce molybdenum(III) or molybdenum(IV) compounds. Substitution reactions can lead to a variety of functionalized molybdenum complexes.
Applications De Recherche Scientifique
Molybdenum;2,3,3-trichloro-2-(oxolan-2-yloxy)oxolane has several scientific research applications, including:
Catalysis: It is used as a catalyst in various organic reactions, including oxidation and reduction processes.
Materials Science: The compound is studied for its potential use in the development of new materials with unique properties.
Organic Synthesis: It serves as a reagent in the synthesis of complex organic molecules.
Biological Studies: Research is ongoing to explore its potential biological activities and applications in medicine.
Mécanisme D'action
The mechanism by which molybdenum;2,3,3-trichloro-2-(oxolan-2-yloxy)oxolane exerts its effects involves coordination with various substrates and intermediates. The molybdenum center can undergo changes in oxidation state, facilitating redox reactions. The trichloro-substituted oxolane ring can participate in nucleophilic and electrophilic interactions, contributing to the compound’s reactivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Molybdenum;2,3,3-trichloro-2-(oxolan-2-yloxy)oxolane: Known for its unique structure and reactivity.
This compound analogs: Compounds with similar structures but different substituents on the oxolane ring.
Uniqueness
This compound is unique due to its specific combination of a molybdenum center with a trichloro-substituted oxolane ring. This structure imparts distinct chemical properties and reactivity, making it valuable for various applications in catalysis, materials science, and organic synthesis.
Propriétés
Numéro CAS |
20529-42-4 |
|---|---|
Formule moléculaire |
C8H11Cl3MoO3 |
Poids moléculaire |
357.5 g/mol |
Nom IUPAC |
molybdenum;2,3,3-trichloro-2-(oxolan-2-yloxy)oxolane |
InChI |
InChI=1S/C8H11Cl3O3.Mo/c9-7(10)3-5-13-8(7,11)14-6-2-1-4-12-6;/h6H,1-5H2; |
Clé InChI |
PMLKZPUQOSOQNF-UHFFFAOYSA-N |
SMILES canonique |
C1CC(OC1)OC2(C(CCO2)(Cl)Cl)Cl.[Mo] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


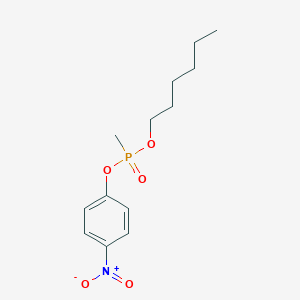
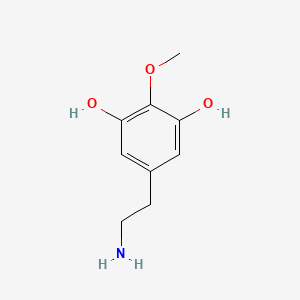


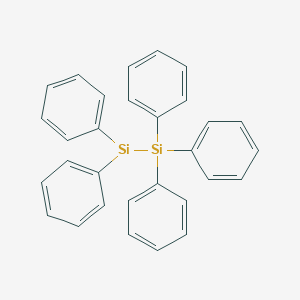
![[17-[(E)-5,6-dimethylhept-3-en-2-yl]-10,13-dimethyl-7-(1,1,2,2-tetracyanoethyl)-2,3,4,7,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B14712748.png)
![[2,2-Dimethyl-4-(3-oxo-5-sulfanylidene-1,2,4-triazin-2-yl)-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methyl acetate](/img/structure/B14712749.png)
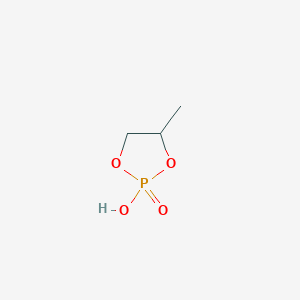
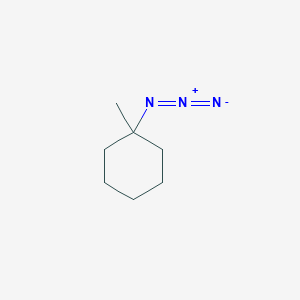


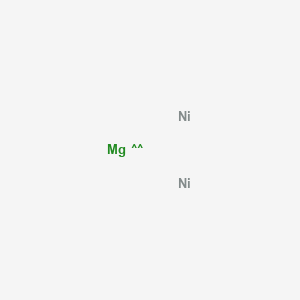
![7-[(E)-3-(furan-2-yl)prop-2-enoyl]-1,4a-dimethyl-1,3,4,5,6,7,8,8a-octahydronaphthalen-2-one](/img/structure/B14712793.png)

